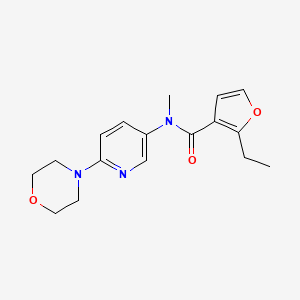![molecular formula C15H24N2O4S B6973265 N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6973265.png)
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylfuran carbonyl group and a propane sulfonamide group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethylfuran carbonyl group through a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the propane chain to introduce the sulfonamide group. Reaction conditions often include the use of catalysts such as aluminum chloride for the acylation and sulfonation reactions, with temperatures maintained between 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of green solvents and environmentally friendly catalysts is also being explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,2’-Bipyridyl
Uniqueness
Compared to similar compounds, N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
N-[1-(2-ethylfuran-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-11-22(19,20)16-12-5-8-17(9-6-12)15(18)13-7-10-21-14(13)4-2/h7,10,12,16H,3-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIXBGYHWUAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(OC=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3,5-Difluoropyridin-2-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6973188.png)
![N,N-dimethyl-2-[[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]sulfamoyl]propanamide](/img/structure/B6973194.png)
![2-[[4-chloro-2-(trifluoromethyl)phenyl]sulfamoyl]-N,N-dimethylpropanamide](/img/structure/B6973198.png)
![(3,5-Difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6973204.png)
![3,5-difluoro-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyridine-2-carboxamide](/img/structure/B6973209.png)
![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]methyl]-N-(1-phenylethyl)propan-2-amine](/img/structure/B6973217.png)
![1-[4-[(1-Tert-butylpyrazol-4-yl)methyl-(1,3-thiazol-5-ylmethyl)amino]piperidin-1-yl]ethanone](/img/structure/B6973228.png)
![N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B6973233.png)
![2-(2-hydroxyethyl)-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973246.png)
![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973253.png)
![2-[3-(hydroxymethyl)-6-methyl-4-oxopyridazin-1-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B6973267.png)
![(4S)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6973274.png)

![3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid](/img/structure/B6973292.png)
